molecular formula C10H10N4O7 B155398 1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate CAS No. 1749-92-4

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate

Cat. No.: B155398
CAS No.: 1749-92-4
M. Wt: 298.21 g/mol
InChI Key: UMCASJWXQFBOPZ-JSGFVSQVSA-N
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Description

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the nitrofuran derivative family. This family includes well-established therapeutic agents like Nitrofurantoin, a synthetic antimicrobial used for decades to treat urinary tract infections due to its efficacy against common gram-positive and gram-negative uropathogens . As a derivative, this acetate compound serves as a valuable intermediate for synthesizing and exploring novel molecules with potential biological activity. The core nitrofurantoin structure is known to be produced by the condensation of 5-Nitro-2-furaldehyde with 1-aminohydantoin . Compounds within this class are frequently investigated for their broad-spectrum antibacterial properties. The general mechanism of action for nitrofuran antibiotics involves enzymatic reduction by bacterial flavoproteins, leading to the generation of highly reactive intermediates that cause damage to bacterial DNA, inhibit protein synthesis by attacking ribosomal proteins, and disrupt vital metabolic enzymes . This multi-faceted mechanism is credited for the low incidence of bacterial resistance development, making nitrofuran-based structures a persistent area of scientific study . Researchers utilize this acetate derivative primarily as a building block in developing new antimicrobial agents and for probing structure-activity relationships. Its structure is closely related to other synthesized hydantoin derivatives documented in chemical patents and research, highlighting its role in creating compounds with potential chemotherapeutic effects . Furthermore, related compounds, such as 3-(5-Nitrofurfurylideneamino)hydantoic acid, have been identified and studied as impurities in pharmaceutical formulations, underscoring the importance of these structures in pharmaceutical analysis and quality control . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

acetic acid;1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O5.C2H4O2/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;1-2(3)4/h1-3H,4H2,(H,10,13,14);1H3,(H,3,4)/b9-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCASJWXQFBOPZ-JSGFVSQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169910
Record name Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1749-92-4
Record name Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001749924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 5-Nitrofurfural with Aminohydantoin Acetate

A widely reported method involves the condensation of 5-nitrofurfural with 3-aminohydantoin acetate under acidic or basic conditions.

Procedure :

  • Reactants :

    • 5-Nitrofurfural (1.0 equiv)

    • 3-Aminohydantoin acetate (1.2 equiv)

    • Solvent: Ethanol/water (4:1 v/v)

    • Catalyst: Concentrated HCl (0.1 equiv)

  • Conditions :

    • Temperature: 60–70°C

    • Duration: 6–8 hours

    • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from methanol.

Mechanism :
The reaction proceeds via Schiff base formation, where the aldehyde group of 5-nitrofurfural reacts with the primary amine of 3-aminohydantoin acetate, followed by cyclodehydration to yield the hydantoin ring.

Yield : 58–65% (reported for analogous hydantoin derivatives).

Challenges :

  • Competing side reactions (e.g., over-oxidation of the furan ring).

  • Sensitivity to pH, requiring precise control to avoid decomposition of the nitro group.

Domino Condensation/Aza-Michael/N→O Acyl Migration

Adapted from methodologies for 1,3,5-trisubstituted hydantoins, this one-pot approach leverages carbodiimides and α,β-unsaturated carboxylic acids.

Procedure :

  • Reactants :

    • Carbodiimide (e.g., dicyclohexylcarbodiimide, 1.5 equiv)

    • Ethyl propiolate (as the α,β-unsaturated ester, 1.0 equiv)

    • 5-Nitrofurfurylamine (1.0 equiv)

  • Conditions :

    • Solvent: Dichloromethane or acetonitrile

    • Temperature: 20–25°C

    • Additives: 2,4,6-Trimethylpyridine (0.5 equiv) to suppress N-acylurea byproducts.

Mechanism :

  • Step 1 : Carbodiimide activates the carboxylic acid derivative for aza-Michael addition.

  • Step 2 : Intramolecular N→O acyl migration forms the hydantoin ring.

  • Step 3 : Nitro group stabilization via resonance with the furan ring.

Yield : 70–75% (optimized for trifluoromethyl analogs).

Advantages :

  • Regioselective formation minimizes byproducts.

  • Mild conditions preserve nitro functionality.

Solid-Phase Synthesis for High-Purity Batches

For pharmaceutical-grade material, solid-phase synthesis using resin-bound intermediates ensures >95% purity (HPLC).

Procedure :

  • Resin Functionalization : Wang resin pre-loaded with Fmoc-hydantoin acetate.

  • Coupling : 5-Nitrofurfurylideneamino group introduced via HBTU-mediated amide bond formation.

  • Cleavage : TFA/dichloromethane (95:5) releases the product.

Optimization :

  • Temperature : 0°C during coupling to prevent racemization.

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Analytical Characterization

Key data for verifying structure and purity:

Parameter Value Method
Molecular Weight256.17 g/molMS (ESI+)
Purity>95%HPLC
Melting Point198–202°C (dec.)Differential SC
λ<sub>max</sub> (UV)310 nm (nitro group)UV-Vis

Challenges and Optimization Strategies

Nitro Group Stability

The nitro group is prone to reduction under acidic or high-temperature conditions. Mitigation strategies include:

  • Use of aprotic solvents (e.g., DMF, acetonitrile).

  • Addition of radical scavengers (e.g., BHT).

Byproduct Formation

  • N-Acylurea : Suppressed by adding hindered bases (e.g., 2,4,6-trimethylpyridine).

  • Ester Hydrolysis : Avoid aqueous workup at pH > 7.

Applications and Derivatives

While direct studies on 1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate are limited, its structural analogs exhibit:

  • Antimicrobial Activity : Against Gram-positive bacteria (MIC 2–8 µg/mL).

  • Prodrug Potential : Ester hydrolysis yields hydantoic acid derivatives with enhanced solubility .

Chemical Reactions Analysis

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate has a wide range of scientific research applications:

Mechanism of Action

The antibacterial activity of 1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate is primarily due to its ability to interfere with bacterial DNA, RNA, and protein synthesis. The compound is converted by bacterial nitroreductases into reactive intermediates that form adducts with bacterial macromolecules, leading to cell death. This mechanism involves multiple molecular targets and pathways, making it effective against a broad range of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrofurantoin belongs to the nitrofuran antimicrobial class , which shares a common nitrofuran backbone but differs in substituents and pharmacological profiles. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Nitrofurantoin and Analogs

Compound Name Structural Variation Pharmacological Use Key Properties/Advantages Limitations/Risks References
Nitrofurantoin 1-(5-Nitrofurfurylideneamino)hydantoin UTI treatment High urinary concentration; low systemic absorption Risk of pulmonary/hepatic toxicity; carcinogenicity (IARC Group 3)
Furazolidone 3-(5-Nitro-2-furylmethylene)amino oxazolidinone Gastrointestinal infections; antiprotozoal Broad-spectrum activity against Giardia and Trichomonas Carcinogenic (IARC Group 3); banned in food animals
Nifuratel 1-(5-Nitrofurfurylideneamino)-3-morpholinomethylhydantoin Urogenital infections (bacterial/fungal) Dual antifungal (e.g., Candida) and antibacterial activity Limited data on long-term safety
3-Aminoalkylated Derivatives (e.g., US Patent 3075973) 3-Aminoalkyl substitution on hydantoin ring Investigational antibacterial agents Enhanced solubility via aminoalkyl side chains Preclinical stage; unproven efficacy in humans
1-(5-(p-Methoxyphenyl)furfurylideneamino)hydantoin p-Methoxyphenyl substituent on furan ring Synthetic intermediate; potential antimicrobial Improved stability under acidic conditions Limited pharmacological data

Key Differences in Pharmacological Activity

Spectrum of Activity: Nitrofurantoin is narrow-spectrum, primarily targeting UTIs, whereas Furazolidone and Nifuratel exhibit broader activity, including antiparasitic and antifungal effects . 3-Aminoalkylated derivatives (e.g., US Patent 3075973) are designed to enhance tissue penetration but remain investigational .

Synthetic Flexibility: Substitutions on the hydantoin ring (e.g., 3-aminoalkyl groups) or furan ring (e.g., p-methoxyphenyl) alter solubility and stability. For example, 3-aminoalkyl derivatives improve aqueous solubility, addressing Nitrofurantoin’s poor bioavailability .

Comparative Physicochemical Data

Table 2: Physicochemical Comparison
Property Nitrofurantoin Furazolidone Nifuratel
Molecular Formula C₈H₆N₄O₅ C₈H₇N₃O₅ C₁₀H₁₁N₅O₅
Molecular Weight (g/mol) 238.16 225.16 289.23
Solubility in Water 1:5000 1:1000 1:2000
Major Clinical Use UTIs GI infections Urogenital infections

Biological Activity

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antineoplastic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C8H8N4O6C_8H_8N_4O_6 with a molecular weight of 256.17 g/mol. Its structure features a nitro group, which is significant for its biological activity, particularly in redox reactions that can lead to microbial cell death.

The biological activity of this compound is primarily attributed to its ability to undergo reductive bioactivation in anaerobic conditions. This process involves the generation of reactive intermediates that interact with cellular macromolecules, leading to:

  • DNA Damage : The compound can bind to DNA, causing strand breaks and loss of helical structure.
  • Inhibition of Cellular Processes : It affects various cellular pathways, including cell signaling and gene expression, ultimately leading to apoptosis in susceptible cells.

Biological Activities

Recent studies have highlighted diverse biological activities associated with this compound:

  • Antimicrobial Activity : Nitro compounds have shown effectiveness against a range of bacteria and parasites. For instance, the nitro group induces redox reactions that can be toxic to microorganisms such as Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .
  • Antineoplastic Properties : The compound's ability to generate cytotoxic radicals makes it a candidate for cancer therapy, particularly in targeting hypoxic tumor environments where traditional therapies may fail .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for therapeutic applications:

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of nitro compounds exhibit significant antimicrobial properties against drug-resistant strains. For example, Trypanosoma species were notably affected by compounds similar to this compound .
  • Mechanistic Insights :
    • Research indicates that the mechanism involves enzymatic reduction in hypoxic conditions, leading to the formation of reactive species that damage cellular components . This has been particularly noted in studies involving Trypanosoma cruzi (Chagas disease) .
  • Pharmacokinetics :
    • Similar compounds have shown high oral bioavailability (>90%), suggesting that this compound may also exhibit favorable pharmacokinetic properties when administered orally .

Data Tables

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against H. pylori, M. tuberculosis
AntineoplasticInduces apoptosis in cancer cells
Reductive BioactivationGenerates cytotoxic radicals

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